An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS: 1220886-29-2)
An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS: 1220886-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a substituted aromatic compound with the chemical formula C₈H₅BrFNO₄.[1][2] Its structure, characterized by the presence of bromo, fluoro, and nitro functional groups on a methyl benzoate scaffold, makes it a versatile intermediate for the synthesis of complex molecules.
Table 1: Physicochemical Properties of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
| Property | Value | Source |
| CAS Number | 1220886-29-2 | [1][3] |
| Molecular Formula | C₈H₅BrFNO₄ | [1][2] |
| Molecular Weight | 278.03 g/mol | [1] |
| IUPAC Name | methyl 4-bromo-5-fluoro-2-nitrobenzoate | [1] |
| Synonyms | Benzoic acid, 4-bromo-5-fluoro-2-nitro-, methyl ester; 4-Bromo-5-fluoro-2-nitro-benzoic acid methyl ester | [1] |
| Appearance | White to Brown powder to crystal | |
| Purity | >98.0% (GC) | |
| Melting Point | 69.0 - 73.0 °C | |
| Boiling Point (Predicted) | 337.6 ± 42.0 °C | |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ |
Note: Some physical properties are predicted values from chemical databases.
Synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate
The primary route for the synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate is through the esterification of its corresponding carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid.
Experimental Protocol: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid
This protocol is based on established esterification methods for similar aromatic carboxylic acids.
Materials:
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4-bromo-5-fluoro-2-nitrobenzoic acid
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Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (EtOAc)
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
-
Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-bromo-5-fluoro-2-nitrobenzoate.
Applications in Drug Discovery and Development
The strategic placement of reactive functional groups on the aromatic ring of Methyl 4-bromo-5-fluoro-2-nitrobenzoate makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Of particular note is its use in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4]
Role as an Intermediate for PARP Inhibitors
PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[4] Methyl 4-bromo-5-fluoro-2-nitrobenzoate serves as a key starting material in the synthesis of novel pyrrolidine derivatives that exhibit PARP inhibitory activity.
The following experimental workflow illustrates the initial steps in the synthesis of a PARP inhibitor precursor starting from Methyl 4-bromo-5-fluoro-2-nitrobenzoate, as described in patent literature.
Caption: Synthetic pathway from the title compound to a PARP inhibitor scaffold.
Experimental Protocol: Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate
This protocol outlines the reduction of the nitro group of Methyl 4-bromo-5-fluoro-2-nitrobenzoate to an amine, a critical step in its utilization as a synthetic intermediate.
Materials:
-
Methyl 4-bromo-5-fluoro-2-nitrobenzoate
-
Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
-
Water
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a stirred suspension of Methyl 4-bromo-5-fluoro-2-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-amino-4-bromo-5-fluorobenzoate.
Signaling Pathway Context: PARP Inhibition
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a precursor to molecules that inhibit PARP, an enzyme central to the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.[4][5]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Safety and Handling
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for the synthesis of PARP inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this compound in their work. Further research into the applications of this and similar fluorinated building blocks will undoubtedly continue to advance the field of drug discovery.
References
- 1. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 4-bromo-5-fluoro-2-nitrobenzoate (C8H5BrFNO4) [pubchemlite.lcsb.uni.lu]
- 3. 1220886-29-2|Methyl 4-bromo-5-fluoro-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
